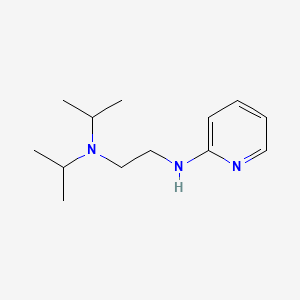
2-(2-(Diisopropylamino)ethylamino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Diisopropylamino)ethylamino)pyridine is an organic compound with the molecular formula C13H23N3 and a molecular weight of 221.39 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a diisopropylaminoethylamino group. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diisopropylamino)ethylamino)pyridine typically involves the reaction of N,N-diisopropyl chlorethamin hydrochlorate with ammonia in an autoclave to perform an ammonolytic reaction . This method is advantageous as it simplifies the equipment required, reduces costs, and minimizes pollution discharge.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Diisopropylamino)ethylamino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
2-(2-(Diisopropylamino)ethylamino)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-(Diisopropylamino)ethylamino)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: An isomer with similar applications in drug synthesis and coordination chemistry.
N,N-Diisopropylethylamine: A related compound used as a non-nucleophilic base in organic synthesis.
2-(Diisopropylamino)ethyl methacrylate: Used in the synthesis of pH-responsive nanoparticles.
Uniqueness
2-(2-(Diisopropylamino)ethylamino)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Propiedades
Número CAS |
23826-74-6 |
|---|---|
Fórmula molecular |
C13H23N3 |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
N',N'-di(propan-2-yl)-N-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H23N3/c1-11(2)16(12(3)4)10-9-15-13-7-5-6-8-14-13/h5-8,11-12H,9-10H2,1-4H3,(H,14,15) |
Clave InChI |
LOEWYQKMBHNNAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCNC1=CC=CC=N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



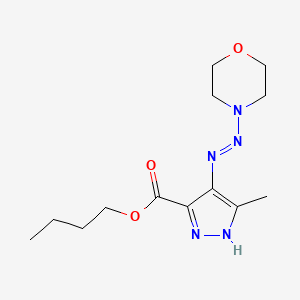
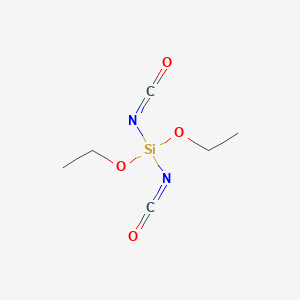
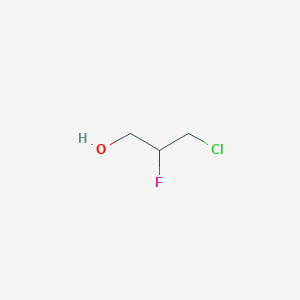
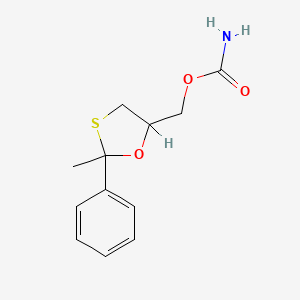
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
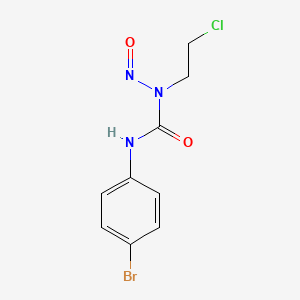

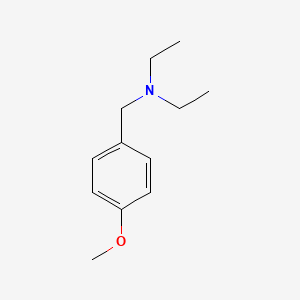

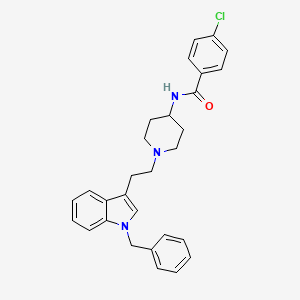


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
